molecular formula C18H22N2O4S B11627206 N-(3,4-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide

N-(3,4-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide

Cat. No.: B11627206
M. Wt: 362.4 g/mol
InChI Key: BQQSPGYOJFXUNU-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, which include a dimethylphenyl group, a methoxyphenyl group, and a methanesulfonamido group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an appropriate amine to form the acetamide.

    Introduction of the Methanesulfonamido Group: This step involves the reaction of the acetamide with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated precursors and strong bases or acids, depending on the type of substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanesulfonamido group is known to enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • N-(3,4-Dimethylphenyl)-2-[N-(2-hydroxyphenyl)methanesulfonamido]acetamide
  • N-(3,4-Dimethylphenyl)-2-[N-(2-chlorophenyl)methanesulfonamido]acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl rings (e.g., methoxy, hydroxy, chloro) can significantly impact the compound’s chemical properties and reactivity.
  • Unique Features: N-(3,4-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H22N2O4S/c1-13-9-10-15(11-14(13)2)19-18(21)12-20(25(4,22)23)16-7-5-6-8-17(16)24-3/h5-11H,12H2,1-4H3,(H,19,21)

InChI Key

BQQSPGYOJFXUNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C)C

Origin of Product

United States

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